Methyl 5-formyl-2-furoate
Overview
Description
“Methyl 5-formyl-2-furoate” is an organic compound that belongs to the class of furan derivatives . It consists of a furan ring with a formyl group (-CHO) attached at the 5-position and a methyl ester group (-COOCH3) at the 2-position . The molecular formula is C7H6O4, with an average mass of 154.120 Da and a monoisotopic mass of 154.026611 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-formyl-2-furoate” consists of a furan ring with a formyl group (-CHO) attached at the 5-position and a methyl ester group (-COOCH3) at the 2-position . The molecular formula is C7H6O4 .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-formyl-2-furoate” are not available, furans with suitable substituents in the 2-positions may undergo transformations into other systems with aromatic character .
Physical And Chemical Properties Analysis
“Methyl 5-formyl-2-furoate” has a molecular formula of C7H6O4, an average mass of 154.120 Da, and a monoisotopic mass of 154.026611 Da .
Scientific Research Applications
Catalytic Applications
Methyl 5-formyl-2-furoate is utilized in palladium-catalyzed direct arylation processes. For instance, it can undergo regioselective arylation with aryl bromides, forming methyl 5-aryl-2-furoates without decarboxylation. These compounds are valuable in synthesizing mono- or poly-arylated furans, which have wide applications in organic synthesis (Fu & Doucet, 2011).
Synthesis of Insecticidal Esters
Methyl 5-formyl-2-furoate is used as an intermediate in the synthesis of insecticidal esters. The process involves chloromethylation followed by a Friedel–Crafts reaction, yielding 5-aralkyl-3-furoates, which are crucial in developing effective insecticides (Elliott, Janes, & Pearson, 1971).
Oxidative Esterification
Methyl 5-formyl-2-furoate can be obtained through the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural. This process uses Cox Oy -N@C catalysts, showing high yield and selectivity under optimized conditions. This method is significant in the valorization of biomass-derived chemicals (Deng et al., 2014).
Organic Synthesis
In organic synthesis, methyl 5-formyl-2-furoate is used to prepare various derivatives, like methyl 5-acetyl-2-furoate, through specific oxidation and esterification processes. These derivatives are essential in exploring novel organic compounds with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).
Chemical Transformations and Spectroscopy
Methyl 5-formyl-2-furoate undergoes various chemical transformations, like esterification and Birch reduction, yielding compounds with unique spectroscopic properties. These transformations and the resultant compounds are crucial in developing new materials and understanding chemical behavior (Masamune, Ono, & Matsue, 1975).
Catalytic Heteroarylations
The compound is also used in palladium-catalyzed direct heteroarylations of heteroaromatics, serving as a reagent to synthesize biheteroaryls. These processes are significant in organic synthesis and drug development (Fu, Zhao, Bruneau, & Doucet, 2012).
Chemical Reactions and Bioactivity
In the realm of bioactive molecules, methyl 5-formyl-2-furoate is used in synthesizing compounds with potential antiplatelet activity. The process starts with methyl 2-furoate, leading to various chemical reactions, eventually producing derivatives with potential biological activities. This highlights its role in medicinal chemistry and drug discovery (湯先佑, 2006).
Ring Formation in Organic Chemistry
Methyl 5-formyl-2-furoate plays a critical role in the thermal and photochemical decompositions leading to novel ring formations. This is significant in understanding reaction mechanisms and in designing new synthetic pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).
Catalyst Development for Biomass Valorization
It is also involved in the development of catalysts for the valorization of biomass. For instance, the synthesis of methyl 2-furoate, an important product for flavor and fragrance industries, can be achieved using novel mesoporous catalysts (Radhakrishnan et al., 2017).
Biomass Transformation and Fine Chemical Synthesis
Methyl 5-formyl-2-furoate is used in biomass transformation processes, particularly in synthesizing alkyl 5-benzyl-2-furoates, which serve as intermediates for fine chemicals. This underscores its importance in green chemistry and sustainable chemical production (Arias, Climent, Corma, & Iborra, 2016).
Reductive Cleavage and Spectroscopy
The compound is involved in processes like reductive cleavage and esterification, yielding derivatives with interesting spectroscopic properties. These properties are vital for applications in materials science and spectroscopic analysis (Masamune, Ono, & Matsue, 1975).
Safety And Hazards
While specific safety and hazard information for “Methyl 5-formyl-2-furoate” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemicals . Use of personal protective equipment and ensuring adequate ventilation is also advised .
properties
IUPAC Name |
methyl 5-formylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOOUQFAUOHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484260 | |
Record name | Methyl 5-formyl-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formylfuran-2-carboxylate | |
CAS RN |
5904-71-2 | |
Record name | Methyl 5-formyl-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formylfuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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